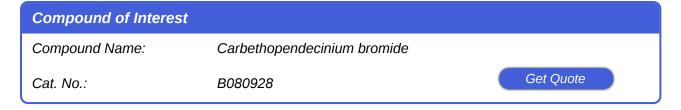


In-Depth Technical Guide: Antimicrobial Spectrum of Activity for Carbethopendecinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbethopendecinium bromide is a quaternary ammonium compound recognized for its antiseptic and disinfectant properties. This guide provides a comprehensive overview of its antimicrobial spectrum, mechanism of action, and relevant experimental methodologies. As a cationic surfactant, its primary mode of action involves the disruption of microbial cell membranes, leading to cell lysis. This document consolidates available quantitative data on its efficacy against a range of microorganisms, details the experimental protocols for assessing its antimicrobial activity, and presents visual representations of its mechanism and experimental workflows.

Chemical and Physical Properties

• IUPAC Name: (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide

• Other Names: Carbaethopendecine bromide, Septonex

CAS Number: 10567-02-9

Chemical Formula: C21H44BrNO2







Molar Mass: 422.48 g/mol

Appearance: White to yellowish crystalline powder

 Solubility: Readily soluble in water, ethanol, and chloroform. Aqueous solutions exhibit strong foaming upon agitation.

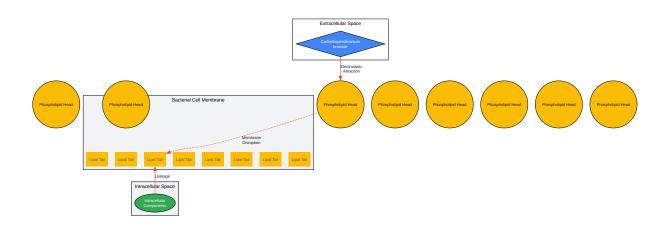
Mechanism of Action

Carbethopendecinium bromide's antimicrobial activity stems from its nature as a quaternary ammonium compound, which acts as a cationic surfactant. The positively charged nitrogen atom is attracted to the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction leads to the disruption of the membrane's structural integrity and permeability. The lipophilic alkyl chain of the molecule facilitates its insertion into the lipid bilayer, further disorganizing the membrane structure. This disruption results in the leakage of essential intracellular components and ultimately leads to cell lysis and death.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which **Carbethopendecinium bromide** disrupts the bacterial cell membrane.





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Mechanism of Carbethopendecinium Bromide Action.

Antimicrobial Spectrum of Activity

Carbethopendecinium bromide exhibits a broad spectrum of antimicrobial activity, with notable efficacy against Gram-positive bacteria and fungi. Its activity against Gram-negative bacteria is generally lower.



Antibacterial and Antifungal Activity

The antimicrobial efficacy of **Carbethopendecinium bromide** is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Microorganism	Strain	MIC (μg/mL)	MIC (µM)	Reference
Staphylococcus aureus	ATCC 6538	2.11	5	[2]
Staphylococcus aureus	ATCC 29213	4.22	10	
Escherichia coli	CNCTC 377/79	67.52	160	[2]
Candida albicans	CCM 8186	8.44	20	[2]

Biofilm Activity

Carbethopendecinium bromide has been evaluated for its ability to inhibit the formation of and eradicate existing biofilms of Staphylococcus aureus.

Activity	Concentration (µg/mL)
Minimum Biofilm Inhibitory Concentration (MBIC)	4.22
Minimum Biofilm Eradication Concentration (MBEC)	540.16

Virucidal and Sporicidal Activity

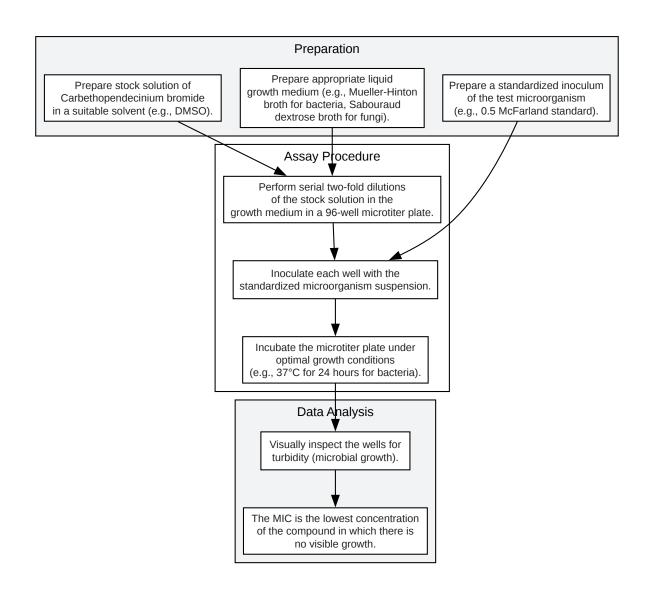
Currently, there is a lack of specific quantitative data in the public domain regarding the virucidal and sporicidal activity of **Carbethopendecinium bromide**. Further research is required to fully characterize its efficacy against viruses and bacterial spores.

Experimental Protocols



Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of **Carbethopendecinium bromide** using the broth microdilution method.



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Workflow for MIC Determination by Broth Microdilution.

Detailed Steps:

- Preparation of Stock Solution: A stock solution of Carbethopendecinium bromide is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
- Preparation of Growth Medium: The appropriate liquid growth medium is prepared and sterilized. For bacteria, Mueller-Hinton broth is commonly used, while for fungi, Sabouraud dextrose broth is typical.
- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
- Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the
 Carbethopendecinium bromide stock solution are made in the growth medium. This creates a range of concentrations to be tested.
- Inoculation: Each well of the microtiter plate is inoculated with the standardized microorganism suspension. A positive control well (medium and inoculum, no compound) and a negative control well (medium only) are also included.
- Incubation: The plate is incubated under conditions that are optimal for the growth of the test microorganism (e.g., specific temperature and time).
- Determination of MIC: After incubation, the wells are visually inspected for turbidity, which
 indicates microbial growth. The MIC is recorded as the lowest concentration of
 Carbethopendecinium bromide at which no visible growth is observed.

Conclusion

Carbethopendecinium bromide is an effective antimicrobial agent with a broad spectrum of activity, particularly against Gram-positive bacteria and fungi. Its mechanism of action, centered on the disruption of cell membrane integrity, is characteristic of quaternary ammonium compounds. While quantitative data on its bactericidal and fungicidal properties are available for select organisms, further investigation into its virucidal and sporicidal efficacy is warranted



to fully elucidate its antimicrobial profile. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this and other antimicrobial compounds.

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